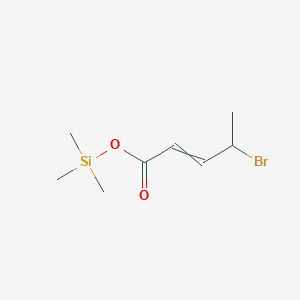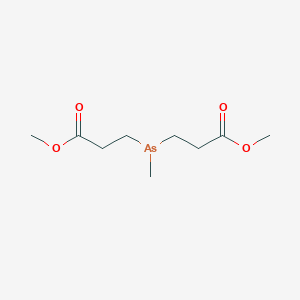
3-Methyl-2-(methylsulfanyl)-1,3-benzoxazol-3-ium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-(methylsulfanyl)-1,3-benzoxazol-3-ium perchlorate is a chemical compound with the molecular formula C9H10ClNO4S2. It is a member of the benzoxazole family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(methylsulfanyl)-1,3-benzoxazol-3-ium perchlorate typically involves the reaction of 2-mercaptobenzoxazole with methyl iodide in the presence of a base, followed by the addition of perchloric acid to form the perchlorate salt. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Acetone or ethanol
Reaction Time: 2-4 hours
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-2-(methylsulfanyl)-1,3-benzoxazol-3-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The methyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various alkylated or arylated benzoxazole derivatives.
Applications De Recherche Scientifique
3-Methyl-2-(methylsulfanyl)-1,3-benzoxazol-3-ium perchlorate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other benzoxazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-Methyl-2-(methylsulfanyl)-1,3-benzoxazol-3-ium perchlorate involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways and cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Methyl-2-(methylsulfanyl)-1,3-benzothiazol-3-ium methyl sulfate
- 2-Methylthio-1,3-benzoxazole
- 3-Methyl-2-(methylsulfanyl)-1,3-benzothiazole
Uniqueness
3-Methyl-2-(methylsulfanyl)-1,3-benzoxazol-3-ium perchlorate is unique due to its specific structural features, such as the presence of both a methylsulfanyl group and a perchlorate ion.
Propriétés
Numéro CAS |
88254-52-8 |
|---|---|
Formule moléculaire |
C9H10ClNO5S |
Poids moléculaire |
279.70 g/mol |
Nom IUPAC |
3-methyl-2-methylsulfanyl-1,3-benzoxazol-3-ium;perchlorate |
InChI |
InChI=1S/C9H10NOS.ClHO4/c1-10-7-5-3-4-6-8(7)11-9(10)12-2;2-1(3,4)5/h3-6H,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
KZVLWSGJJUMGBI-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1=C(OC2=CC=CC=C21)SC.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1,4-Bis[(ethenylsulfanyl)methyl]benzene](/img/structure/B14402768.png)
![N,N-Diethyl-N'-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]urea](/img/structure/B14402772.png)

![{[2,2,2-Trichloro-1-(pentylsulfanyl)ethyl]sulfanyl}benzene](/img/structure/B14402788.png)

![3,4-Diphenyl-1H-indeno[1,2-b]pyridine-2,5-dione](/img/structure/B14402815.png)
